molecular formula C14H15N3 B8782103 1-Benzylpiperidine-2,6-dicarbonitrile CAS No. 98195-08-5

1-Benzylpiperidine-2,6-dicarbonitrile

Cat. No.: B8782103
CAS No.: 98195-08-5
M. Wt: 225.29 g/mol
InChI Key: HYOKFAVTFNEWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-2,6-dicarbonitrile (CAS: 98195-08-5) is a piperidine derivative featuring a six-membered amine ring substituted with two cyano (-CN) groups at positions 2 and 6 and a benzyl group at the 1-position. Its molecular formula is C₁₄H₁₅N₃, with a molecular weight of 225.29 g/mol and a calculated XLogP3 value of 2.2, indicating moderate lipophilicity . The compound exhibits stereochemistry, with the cis configuration confirmed for its piperidine ring in the (2S,6R)-form .

Properties

CAS No.

98195-08-5

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

1-benzylpiperidine-2,6-dicarbonitrile

InChI

InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2

InChI Key

HYOKFAVTFNEWSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Applications

1-Benzylpiperidine-2,6-dicarbonitrile has been explored for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter crucial for memory and learning.

Case Studies and Findings

  • Hybrid Compounds : Research has shown that derivatives of 1-benzylpiperidine can be combined with other pharmacophores to enhance their efficacy against AChE. For instance, a study highlighted the synthesis of donepezil-based hybrids that demonstrated significant AChE inhibition with IC50 values in the low nanomolar range, indicating potent activity against Alzheimer's disease .
  • Mechanistic Insights : Kinetic studies suggest that these compounds can penetrate the blood-brain barrier, which is essential for central nervous system activity. One compound exhibited an IC50 of 9.4 nM against AChE, showcasing its potential as a therapeutic agent .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Various derivatives have shown promising activity against different cancer cell lines.

Data Table: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 16HeLa0.5AChE inhibition
Compound 22MIA PaCa-20.72Multi-target action
Compound 10A5490.3Antioxidant

Case Studies

  • 1-Benzylpiperidine Derivatives : In vitro studies have shown that several derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa and A549. One derivative demonstrated an IC50 value of 0.5 µM against HeLa cells, indicating strong anticancer potential .
  • Mechanistic Studies : The anticancer effects are attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation through various pathways, including oxidative stress modulation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, revealing its effectiveness against various bacterial strains.

Data Table: Antibacterial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 9Bacillus cereus0.625 mg/mL
Compound XStaphylococcus aureus1.5 mg/mL

Findings

  • Broad-Spectrum Activity : Compounds derived from 1-benzylpiperidine have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . The MIC values indicate effective inhibition at low concentrations.

Comparison with Similar Compounds

Key Observations :

  • Flexibility vs. Rigidity : The piperidine core allows conformational flexibility, whereas bicyclic and aromatic systems (e.g., benzothiadiazole, pyridine) enforce planar rigidity, influencing electronic properties and intermolecular interactions.
  • Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to alkyl or aryl groups in analogs like (p-OHx)₂DCBT .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzylpiperidine-2,6-dicarbonitrile, and how should its purity be validated?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and piperidine derivatives under solvent-free conditions. Catalytic systems like Fe₃O₄-based magnetic nanoparticles (MNPs) enhance reaction efficiency and recyclability . For purity validation, use high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify nitrile functional groups (C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols should be followed during laboratory handling of this compound?

  • Methodological Answer : Adhere to SDS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : For eye exposure, irrigate with water for 15 minutes; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can magnetic catalysts optimize the synthesis of this compound for scalable research?

  • Methodological Answer : Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPs enable efficient, solvent-free synthesis at 80°C, achieving high yields (>85%) with minimal catalyst loading (5 mol%). The magnetic core allows easy recovery via external magnets, reducing waste and enabling reuse for up to 5 cycles without significant activity loss . Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (temperature, catalyst loading) via design of experiments (DoE) .

Q. What analytical strategies resolve contradictions in crystallographic data for nitrile-containing piperidine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving disorder in benzyl or nitrile groups. Validate with Hirshfeld surface analysis to assess intermolecular interactions .
  • Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT) -calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in stereochemical assignments .

Q. What structural modifications enhance the biological or catalytic activity of this compound?

  • Methodological Answer :

  • Nitrile Functionalization : Replace the benzyl group with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) to modulate electronic properties. Synthesize derivatives via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Heterocycle Integration : Fuse pyridine or benzimidazole rings to the piperidine core via cyclocondensation reactions, using microwave-assisted synthesis to accelerate reaction kinetics .
  • Biological Screening : Assess antimicrobial activity via broth microdilution assays (MIC values) against Gram-positive/negative strains. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 4 weeks. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) .
  • Light Sensitivity : Use UV-vis spectroscopy to monitor photodegradation under IEC 61350-5-3 conditions (e.g., 5000 lux illumination) .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C; assess purity monthly via HPLC .

Q. What computational tools predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model reaction trajectories in solvents (e.g., DMSO, ethanol) using GROMACS to predict kinetic barriers.
  • Quantum Mechanics : Calculate transition states and activation energies with Gaussian 16 (M06-2X/cc-pVDZ) to identify feasible pathways for nitrile group transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.